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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

Cat. No.: B147488

A comprehensive analysis of the binding interactions and inhibitory potential of novel
tetrahydrocarbazole compounds against crucial proteins implicated in cancer and microbial
infections. This guide provides a comparative overview of their performance, supported by in-
silico experimental data.

This publication delves into the comparative molecular docking studies of various series of
tetrahydrocarbazole derivatives against three distinct and vital protein targets: Glucosamine-6-
phosphate (GIcN-6-P) synthase, Telomerase Reverse Transcriptase (TERT), and the dual
targets of phosphorylated Extracellular signal-Regulated Kinase (pERK) and Retinoblastoma
protein (pRb). The findings presented herein offer valuable insights for researchers, scientists,
and drug development professionals engaged in the discovery of novel therapeutic agents.

Data Presentation

The following tables summarize the quantitative data from the docking studies, showcasing the
binding affinities and inhibitory concentrations of the investigated tetrahydrocarbazole
derivatives.

Table 1: Docking Scores of N-Substituted Tetrahydrocarbazole Derivatives against GIcN-6-P
Synthase (PDB ID: 1XFF)[1]
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Compound ID Substituent (R) Docking Score (kcal/mol)
la 2-chlorobenzoyl -8.56
1b 4-chlorobenzoyl -8.23
1c 2,4-dichlorobenzoyl -8.77
1d 4-methoxybenzoyl -8.31
le 4-nitrobenzoyl -7.95
2a 2-chlorobenzoyl -9.12
2b 4-chlorobenzoyl -8.89
2c 2,4-dichlorobenzoyl -8.45
2d 4-methoxybenzoyl -9.01
2e 4-nitrobenzoyl -8.11
3a 2-chlorobenzoyl -8.76
3b 4-chlorobenzoyl -9.23
3c 2,4-dichlorobenzoyl -8.98
3d 4-methoxybenzoyl -8.65
3e 4-nitrobenzoyl -8.24
Ciprofloxacin (Reference) -7.12
Fluconazole (Reference) -6.89

Table 2: Binding Affinity of Tetrahydrocarbazole-Tethered Triazole (5g) against Telomerase
Reverse Transcriptase (TERT)[2]

Compound ID Target Protein Binding Energy (kcal/mol)

59 TERT -6.74
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Note: The study focused on the most potent compound, 5g, and did not provide a comparative
table for other derivatives in the series.

Table 3: Inhibitory Activity of Tetrahydrocarbazole Derivatives against pERK and pRb
Phosphorylation[3][4]

Inhibition of pERK (IC50, Inhibition of pRb (IC50,
Compound ID

pM) HM)
1 55 4.8
16 4.4 3.5

Note: The available literature provides data for the lead compounds 1 and 16. A comprehensive
table with a wider range of derivatives was not accessible.

Experimental Protocols

Molecular Docking of Tetrahydrocarbazole Derivatives against GIcN-6-P Synthase:

The molecular docking study was performed using AutoDock 4.2 software. The three-
dimensional crystal structure of GIcN-6-P synthase from Escherichia coli (PDB ID: 1XFF) was
obtained from the Protein Data Bank. The protein was prepared for docking by removing water
molecules, adding polar hydrogen atoms, and assigning Kollman charges. The 3D structures of
the synthesized tetrahydrocarbazole derivatives were drawn using ChemDraw and
energetically minimized using molecular mechanics (MMFF94). Gasteiger partial charges were
computed for the ligands. A grid box with dimensions of 60 x 60 x 60 A and a grid spacing of
0.375 A was centered on the active site of the enzyme. The Lamarckian Genetic Algorithm was
employed for the docking calculations, with a population size of 150, a maximum of 2,500,000
energy evaluations, and 27,000 generations. The docking results were analyzed based on the
binding energy and hydrogen bond interactions.

In Silico Analysis of Tetrahydrocarbazole-Tethered Triazole (5g) Targeting TERT:

Computational docking was carried out to understand the binding interaction of the most potent
compound, 5g, with the Telomerase Reverse Transcriptase (TERT) protein. The 3D structure of
the TERT protein was modeled, and the ligand (5g) was drawn and optimized. Molecular
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docking simulations were performed to predict the binding affinity and interaction patterns. The
analysis of the docking results focused on the binding energy and the key interactions, such as
hydrogen bonds and hydrophobic interactions, between the ligand and the active site of TERT.

[2]
Inhibition of pERK and pRb Phosphorylation:

The inhibitory activity of the tetrahydrocarbazole derivatives against the phosphorylation of
ERK and Rb was determined using an in-house assay. The specific experimental details for the
pERK and pRb inhibition assays were not available in the reviewed literature. However, such
assays typically involve treating cancer cell lines with the compounds and then measuring the
levels of phosphorylated ERK and Rb using techniques like Western blotting or ELISA. The
IC50 values, representing the concentration of the compound required to inhibit 50% of the
phosphorylation, were then calculated.[3][4]

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and the general experimental workflow
for molecular docking, as described in the context of these studies.
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Figure 1: A generalized workflow for molecular docking studies.
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Figure 2: The TERT signaling pathway and the inhibitory action of tetrahydrocarbazole
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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